molecular formula C17H24BrN3O2S B4356018 N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4356018
M. Wt: 414.4 g/mol
InChI Key: IEONWTLFVJYWFW-UHFFFAOYSA-N
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Description

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring substituted with a bromine atom and an ethyl group, a benzenesulfonamide moiety, and a sec-butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a suitable carbonyl compound, followed by bromination to introduce the bromine atom at the desired position.

    Alkylation: The ethyl group can be introduced via alkylation of the pyrazole ring.

    Sulfonamide Formation: The benzenesulfonamide moiety can be synthesized by reacting a suitable benzene derivative with sulfonyl chloride, followed by substitution with the pyrazole derivative.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzenesulfonamide moiety.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products

    Substitution Reactions: Substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the pyrazole ring or benzenesulfonamide moiety.

    Reduction: Reduced forms of the pyrazole ring or benzenesulfonamide moiety.

    Hydrolysis: Decomposed products of the sulfonamide group.

Scientific Research Applications

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide
  • N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide
  • N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-tert-butyl-N-methylbenzenesulfonamide

Uniqueness

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE is unique due to the specific combination of substituents on the pyrazole ring and the benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-4-butan-2-yl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2S/c1-5-13(3)14-7-9-15(10-8-14)24(22,23)20(4)12-17-16(18)11-19-21(17)6-2/h7-11,13H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEONWTLFVJYWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-(SEC-BUTYL)-N-METHYL-1-BENZENESULFONAMIDE

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